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molecular formula C11H10ClN3O2 B8578540 5-(3-Chloro-4-nitrophenyl)-1,4-dimethyl-1H-imidazole

5-(3-Chloro-4-nitrophenyl)-1,4-dimethyl-1H-imidazole

Cat. No. B8578540
M. Wt: 251.67 g/mol
InChI Key: WQFNMXOHDYOYSB-UHFFFAOYSA-N
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Patent
US09371319B2

Procedure details

5-(3-Chloro-4-nitrophenyl)-1,4-dimethyl-1H-imidazole (Preparation 160, 99 mg 0.39 mmole) was stirred in ethanol (3.6 mL) and 1M sodium dithionite in water (1.2 mL, 1.2 mmole) was added. The reaction was heated at 40° C. for 1 hour. 2M Hydrochloric acid (5 mL) was added and the reaction was heated at 50° C. for 1 hour. The solution was cooled and quenched with anhydrous sodium carbonate and the ethanol was evaporated. The solution was saturated with sodium chloride and extracted with ethyl acetate (4×6 mL). The organic layers were dried and evaporated to afford the title compound (62 mg, 71%). 1H-NMR (CD3OD, 500 MHz): δ 2.12 (s, 3H), 3.52 (s, 3H), 6.92 (d, J=8.20, 1H), 7.01 (d, J=1.89, 8.20 Hz, 1H), 7.18 (d, J=1.89 Hz, 1H), 7.53 (s, 1H).
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:11]2[N:15]([CH3:16])[CH:14]=[N:13][C:12]=2[CH3:17])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.S(S([O-])=O)([O-])=O.[Na+].[Na+].O.Cl>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:11]2[N:15]([CH3:16])[CH:14]=[N:13][C:12]=2[CH3:17])[CH:5]=[CH:6][C:7]=1[NH2:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
99 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1[N+](=O)[O-])C1=C(N=CN1C)C
Name
Quantity
3.6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
1.2 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 50° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
quenched with anhydrous sodium carbonate
CUSTOM
Type
CUSTOM
Details
the ethanol was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×6 mL)
CUSTOM
Type
CUSTOM
Details
The organic layers were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=CC(=C1)C1=C(N=CN1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 62 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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